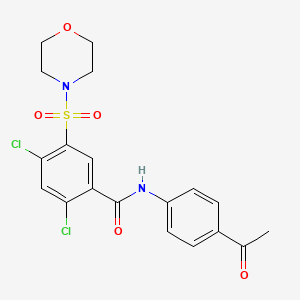![molecular formula C19H28N2O B5984892 N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pentenamide](/img/structure/B5984892.png)
N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pentenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pentenamide, commonly known as DPP6, is a protein that belongs to the family of dipeptidyl peptidases. DPP6 plays a crucial role in regulating the activity of voltage-gated potassium channels in the brain. In recent years, DPP6 has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
Mechanism of Action
DPP6 regulates the activity of voltage-gated potassium channels in the brain by cleaving the N-terminal of the channel protein. This cleavage results in the generation of a truncated form of the channel protein, which exhibits altered gating properties. The altered gating properties of the channel protein lead to changes in the firing properties of neurons, which can have significant effects on brain function.
Biochemical and Physiological Effects:
Studies have shown that DPP6 plays a crucial role in regulating the activity of voltage-gated potassium channels in the brain, which are essential for maintaining the normal functioning of neurons. Dysregulation of voltage-gated potassium channels has been implicated in various neurological disorders such as epilepsy, schizophrenia, and bipolar disorder. Therefore, DPP6 has the potential to be a therapeutic target for these disorders.
Advantages and Limitations for Lab Experiments
The advantages of using DPP6 as a therapeutic target for neurological disorders are that it is a well-characterized protein with a known mechanism of action. Additionally, DPP6 has been shown to be involved in the regulation of voltage-gated potassium channels, which are essential for maintaining the normal functioning of neurons. The limitations of using DPP6 as a therapeutic target are that it is a relatively new target, and more research is needed to fully understand its role in neurological disorders.
Future Directions
1. Investigating the role of DPP6 in other neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Developing more potent and selective inhibitors of DPP6 for therapeutic applications.
3. Investigating the potential of DPP6 as a biomarker for neurological disorders.
4. Investigating the potential of DPP6 as a target for drug delivery to the brain.
5. Investigating the role of DPP6 in the regulation of ion channels in other tissues and organs.
Conclusion:
In conclusion, DPP6 is a protein that plays a crucial role in regulating the activity of voltage-gated potassium channels in the brain. Dysregulation of voltage-gated potassium channels has been implicated in various neurological disorders such as epilepsy, schizophrenia, and bipolar disorder. Therefore, DPP6 has the potential to be a therapeutic target for these disorders. Further research is needed to fully understand the potential of DPP6 as a therapeutic target and its role in other neurological disorders.
Synthesis Methods
The synthesis of DPP6 involves the reaction of 1-(3-phenylpropyl)piperidine with 4-pentenoyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified using column chromatography.
Scientific Research Applications
DPP6 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, schizophrenia, and bipolar disorder. Recent studies have shown that DPP6 plays a crucial role in regulating the activity of voltage-gated potassium channels in the brain, which are essential for maintaining the normal functioning of neurons.
properties
IUPAC Name |
N-[1-(3-phenylpropyl)piperidin-3-yl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-2-3-13-19(22)20-18-12-8-15-21(16-18)14-7-11-17-9-5-4-6-10-17/h2,4-6,9-10,18H,1,3,7-8,11-16H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBMQGOQJRQUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1CCCN(C1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B5984818.png)
![2-chloro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B5984829.png)
![1-cyclopentyl-4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5984843.png)
amino]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B5984849.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-propionylcyclohex-2-en-1-one](/img/structure/B5984852.png)
![2-[4-cyclopentyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5984866.png)
![1-(3-methoxyphenyl)-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5984868.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5984871.png)
![3-methyl-2-[5-(2-methyltetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5984887.png)

![2-cyclopropyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5984913.png)
![N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5984920.png)
![(1-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B5984923.png)